

Technical Guide: Solubility Profile & Handling of 1-(6-Azidohexyl)-piperidine[1][2]

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Compound of Interest

Compound Name: 1-(6-Azidohexyl)-piperidine

Cat. No.: B13721878

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Executive Summary

1-(6-Azidohexyl)-piperidine is an amphiphilic heterocycle comprising a basic piperidine moiety connected to a terminal azide via a hydrophobic hexyl spacer.[1][2] Its solubility is governed by the competition between the lipophilic alkyl-azide chain and the pH-sensitive basic nitrogen of the piperidine ring.[1]

- Primary Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, DMF.[1]
- Aqueous Solubility: Negligible at neutral/basic pH; soluble as a salt (pH < 9).[1][2]
- Critical Application: Used primarily as a "Click-ready" amine precursor for synthesizing heterobifunctional degraders (PROTACs).[1][2]

Physicochemical Basis of Solubility

To understand the solubility behavior, one must analyze the molecular descriptors.[1]

Property	Value (Approx.)	Implication for Solubility
Molecular Formula	C ₁₁ H ₂₂ N ₄	Lipophilic organic backbone.[1] [2]
Molecular Weight	210.32 g/mol	Small molecule; favorable kinetics.[1][2]
LogP (Predicted)	~3.1 - 3.4	Highly lipophilic; prefers organic phases.[1][2]
pKa (Piperidine N)	~11.0	Protonated at physiological pH; salt formation increases water solubility.
C/N Ratio	2.75	Safety Warning: Borderline explosive potential (Safe limit >3).[1][2] Avoid concentration to dryness with heat.[1][2]

Mechanism of Solvation

- Non-Polar Domains: The hexyl chain and piperidine ring drive high affinity for chlorinated and aromatic solvents.[1][2]
- Polar Domains: The tertiary amine allows for hydrogen bond acceptance, granting solubility in alcohols.[1][2]
- pH Dependence: In acidic media (pH < 9), the piperidine nitrogen protonates (), drastically increasing aqueous solubility but reducing solubility in non-polar organics like hexane.[1]

Solubility Profile Data

The following data categorizes solvent compatibility for the free base form of the compound at 25°C.

Category A: High Solubility (>100 mg/mL)

Best for stock solutions and synthetic reactions.

Solvent	Solubility Rating	Application Notes
Dichloromethane (DCM)	Excellent	Preferred solvent for extraction and transfer.[1][2]
Chloroform (CHCl ₃)	Excellent	Standard NMR solvent; excellent for lipid-like linkers.[1][2]
DMSO	Excellent	Ideal for biological stock solutions (cryostable).[1][2]
DMF / NMP	Excellent	Used in peptide coupling or SnAr reactions.[1][2]
Ethyl Acetate	Good	Common eluent for silica chromatography.[1][2]

Category B: Moderate/Conditional Solubility

Used for crystallization or specific reaction conditions.[1][2]

Solvent	Solubility Rating	Application Notes
Methanol / Ethanol	Good	Soluble, but protic solvents may interfere with some electrophilic reactions.[1][2]
Diethyl Ether	Moderate	Good for precipitation if the compound is converted to an HCl salt.[1][2]
Hexane / Heptane	Moderate	The compound may "oil out" at high concentrations; often used as a co-solvent in chromatography (0–100% EtOAc gradient).[1][2]

Category C: Low Solubility / Insoluble[1][2]

Solvent	Solubility Rating	Application Notes
Water (pH 7-14)	Insoluble	Forms an oily emulsion.[1][2]
Water (pH < 5)	Soluble	Dissolves upon protonation (formation of HCl or TFA salt).

Experimental Protocols

Protocol 4.1: Preparation of 100 mM Stock Solution (DMSO)

For biological assays or Click Chemistry.

- Calculate Mass: For 1 mL of 100 mM stock, weigh 21.0 mg of **1-(6-Azidohexyl)-piperidine**. [1][2]
- Solvent Addition: Add 1000 μ L of anhydrous DMSO (Grade: $\geq 99.9\%$).
- Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
- Storage: Aliquot into amber glass vials. Store at -20°C . Note: Azides are stable, but avoid repeated freeze-thaw cycles.[1][2]

Protocol 4.2: Liquid-Liquid Extraction (Workup)

Standard purification method after synthesis.[1][2]

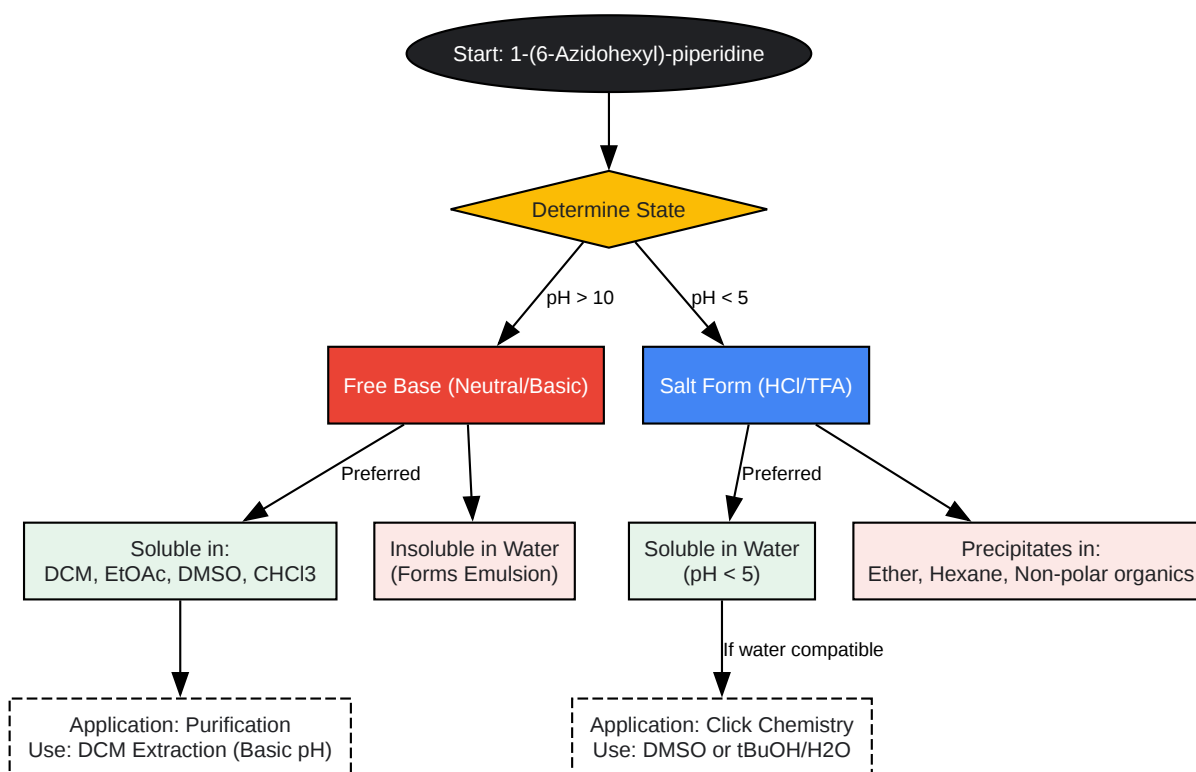
- Quench: Dilute the reaction mixture with Water (pH ~ 10) (use NaHCO_3 or dilute NaOH) to ensure the piperidine remains deprotonated (free base).
- Extraction: Add an equal volume of DCM or Ethyl Acetate.[1][2]
- Separation: Shake vigorously and allow phases to separate. The product will partition into the organic (bottom/top) layer.[1]
- Drying: Collect the organic phase and dry over anhydrous Na_2SO_4 .

- Concentration: Evaporate solvent under reduced pressure (Rotavap) at $<40^{\circ}\text{C}$. Warning: Do not overheat azides.

Visualizations

Figure 1: Solubility & Workup Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the compound's protonation state.[1]

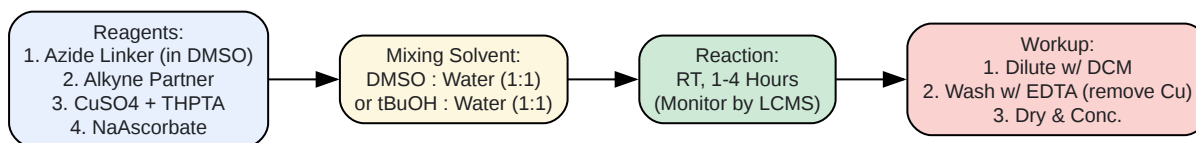


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Caption: Solubility decision matrix based on pH-dependent protonation states.

Figure 2: Recommended CuAAC (Click) Reaction Workflow

Standard protocol for reacting this linker with an alkyne.



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Caption: Standard CuAAC click chemistry workflow utilizing the DMSO/Water solubility window.
[1][2]

Safety & Stability (E-E-A-T)

Azide Handling Precautions

While the C/N ratio of 2.75 suggests moderate stability, all organic azides are energetic.[1]

- Heat: Do not heat above 60°C during dissolution or rotary evaporation.[1][2]
- Light: Store in amber vials; azides can degrade under UV light.[1][2]
- Metals: Avoid contact with heavy metals (Lead, Copper) in their elemental form or concentrated salts without ligands, as they can form highly explosive metal azides.[1]
- Disposal: Quench unreacted azides using the Staudinger reduction (Triphenylphosphine) before disposal if large quantities are used.[1]

References

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Sources

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